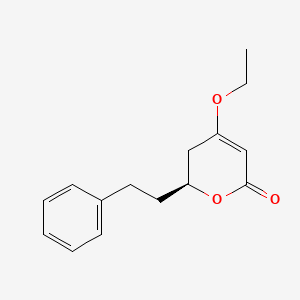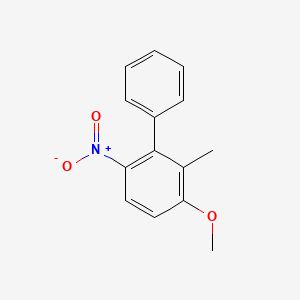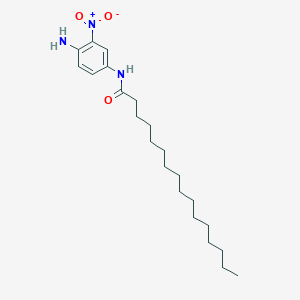
N-(4-Amino-3-nitrophenyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-3-nitrophenyl)hexadecanamide: is an organic compound with the molecular formula C22H37N3O3 It is characterized by the presence of a hexadecanamide backbone substituted with a 4-amino-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-nitrophenyl)hexadecanamide typically involves the following steps:
Nitration: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group at the 3-position.
Amidation: The nitrated product is then reacted with hexadecanoic acid or its derivatives under appropriate conditions to form the hexadecanamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in N-(4-Amino-3-nitrophenyl)hexadecanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(4-Amino-3-aminophenyl)hexadecanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides and other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Amino-3-nitrophenyl)hexadecanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its functional groups allow for cross-linking and other modifications, enhancing the properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-3-nitrophenyl)hexadecanamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
N-(4-Amino-3-nitrophenyl)octadecanamide: Similar structure but with an octadecanamide backbone.
N-(4-Amino-3-nitrophenyl)decanamide: Similar structure but with a decanamide backbone.
Uniqueness: N-(4-Amino-3-nitrophenyl)hexadecanamide is unique due to its specific chain length and the presence of both nitro and amino groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.
Propiedades
Número CAS |
581806-75-9 |
|---|---|
Fórmula molecular |
C22H37N3O3 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-(4-amino-3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)24-19-16-17-20(23)21(18-19)25(27)28/h16-18H,2-15,23H2,1H3,(H,24,26) |
Clave InChI |
IRBPXVAXCBONQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
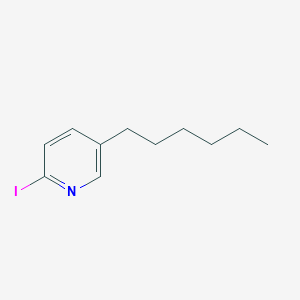
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
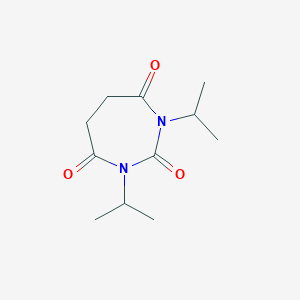
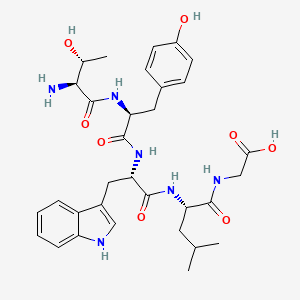
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
